

(R)-1-(3-fluorophenyl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(3-fluorophenyl)ethanamine

Cat. No.: B1336576

[Get Quote](#)

CAS Number: 761390-58-3 Molecular Formula: C₈H₁₀FN

This technical guide provides an in-depth overview of **(R)-1-(3-fluorophenyl)ethanamine**, a chiral amine of significant interest in pharmaceutical research and development. The document details its chemical and physical properties, outlines common synthetic methodologies with a focus on asymmetric synthesis, and explores its applications as a key building block in the development of therapeutic agents, particularly those with anticonvulsant activity.

Physicochemical and Spectroscopic Data

(R)-1-(3-fluorophenyl)ethanamine is a fluorinated aromatic amine that is typically a liquid at room temperature.^[1] Its key properties are summarized in the table below. The introduction of a fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in drug design.

Property	Value	Reference
CAS Number	761390-58-3	[2]
Molecular Formula	C ₈ H ₁₀ FN	[1]
Molecular Weight	139.17 g/mol	[1]
Appearance	Liquid	[1]
Density	1.059 g/cm ³	[3]
Boiling Point	81 °C at 9 mmHg	
Flash Point	72.1 °C	[3]
InChI Key	ASVMKIDRJZXQZ- ZCFIWIBFSA-N	[1]
Canonical SMILES	C--INVALID-LINK-- C1=CC=CC(F)=C1	[2]

While specific NMR data for the (R)-enantiomer is not readily available in the searched literature, typical chemical shifts for similar structures can be inferred. The aromatic protons would appear in the range of 6.8-7.4 ppm, the methine proton adjacent to the nitrogen at approximately 4.2 ppm, the amine protons as a broad singlet, and the methyl protons around 1.3-1.4 ppm.

Synthesis and Experimental Protocols

The enantioselective synthesis of **(R)-1-(3-fluorophenyl)ethanamine** is crucial for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Asymmetric reductive amination of the prochiral ketone, 3'-fluoroacetophenone, is the most common and efficient strategy.

Biocatalytic Asymmetric Reductive Amination

Biocatalysis, utilizing enzymes such as transaminases (TAs) or reductive aminases (RedAms), offers a green and highly selective method for the synthesis of chiral amines.[4][5]

Experimental Protocol: Transaminase-Mediated Synthesis

This protocol is a generalized representation based on common practices for transaminase reactions.

- Materials:

- 3'-Fluoroacetophenone (substrate)
- Amine donor (e.g., isopropylamine or L-alanine)
- Transaminase enzyme (e.g., ATA-200 or an evolved variant)
- Pyridoxal-5'-phosphate (PLP) (cofactor)
- Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
- Organic co-solvent (e.g., DMSO), if required to improve substrate solubility

- Procedure:

- In a temperature-controlled reaction vessel, dissolve the buffer salts in deionized water to the desired concentration (e.g., 100 mM).
- Add the cofactor PLP to a final concentration of approximately 1 mM.
- Add the transaminase enzyme to the buffer solution.
- In a separate vessel, dissolve the 3'-fluoroacetophenone in a minimal amount of a suitable organic co-solvent like DMSO if it has low aqueous solubility.
- Add the amine donor to the buffer-enzyme solution in excess (e.g., 5-10 equivalents).
- Initiate the reaction by adding the substrate solution to the reaction mixture.
- Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.
- Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the conversion of the ketone and the enantiomeric excess of the amine product.

- Once the reaction has reached completion, the enzyme can be removed by centrifugation or filtration.
- The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
- The organic layers are combined, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude **(R)-1-(3-fluorophenyl)ethanamine**.
- Further purification can be achieved by distillation or column chromatography if necessary.

```
dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Biocatalytic Reductive Amination Workflow", labelloc="t", labeljust="c"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
```

Substrate [label="3'-Fluoroacetophenone"]; AmineDonor [label="Amine Donor (e.g., Isopropylamine)"]; Enzyme [label="Transaminase + PLP in Buffer"]; Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring (HPLC/GC)"]; Workup [label="Extraction & Purification"]; Product [label="**(R)-1-(3-fluorophenyl)ethanamine**", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Substrate -> Reaction; AmineDonor -> Reaction; Enzyme -> Reaction; Reaction -> Monitoring [label="Sampling"]; Monitoring -> Reaction [style=dashed]; Reaction -> Workup [label="Reaction Completion"]; Workup -> Product; } } Caption: Workflow for the biocatalytic synthesis of **(R)-1-(3-fluorophenyl)ethanamine**.

Applications in Drug Development

Chiral amines are prevalent structural motifs in a vast number of pharmaceuticals and bioactive compounds. **(R)-1-(3-fluorophenyl)ethanamine** serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the field of neuroscience.

Precursor for Anticonvulsant Agents

Research has indicated that derivatives of **(R)-1-(3-fluorophenyl)ethanamine** are being investigated for their potential as anticonvulsant drugs.^{[6][7]} The specific stereochemistry of the amine is often critical for the desired pharmacological activity and for minimizing off-target effects. The fluorinated phenyl ring can enhance the metabolic stability and blood-brain barrier penetration of the final drug candidate.

The general approach involves the coupling of **(R)-1-(3-fluorophenyl)ethanamine** with various scaffolds to generate a library of compounds that are then screened for their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.^{[6][8]}

Safety and Handling

(R)-1-(3-fluorophenyl)ethanamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.^[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

In conclusion, **(R)-1-(3-fluorophenyl)ethanamine** is a key chiral intermediate with significant applications in the synthesis of novel therapeutic agents. The development of efficient and selective synthetic methods, particularly biocatalytic routes, has made this building block more accessible for drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 761390-58-3|(R)-1-(3-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 3. Asymmetric Catalysis and Biotransformation of 3'-(Trifluoromethyl)acetophenone for Chiral Synthesis_Chemicalbook [chemicalbook.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-1-(3-fluorophenyl)ethanamine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336576#r-1-3-fluorophenyl-ethanamine-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com